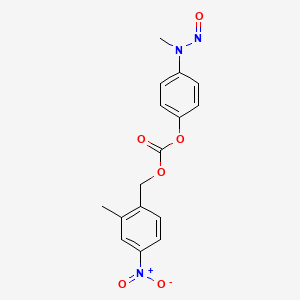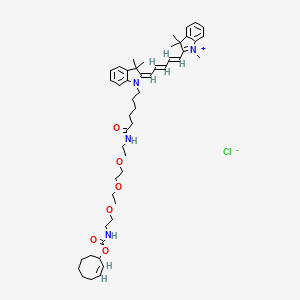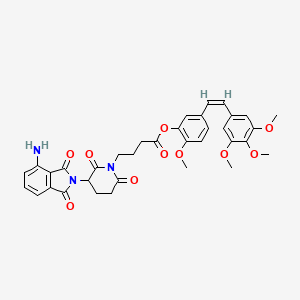
PROTAC tubulin-Degrader-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC tubulin-Degrader-1, also known as compound W13, is a proteolysis-targeting chimera (PROTAC) designed to target and degrade tubulin. Tubulin is a protein that forms microtubules, which are essential components of the cell cytoskeleton. This compound has shown significant antitumor activity, particularly against human lung cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for PROTAC tubulin-Degrader-1 are not explicitly documented. the general approach for producing PROTACs involves large-scale organic synthesis techniques, purification processes such as high-performance liquid chromatography (HPLC), and stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC tubulin-Degrader-1 primarily undergoes binding and degradation reactions rather than traditional chemical reactions like oxidation or reduction. The compound facilitates the ubiquitination of tubulin, leading to its degradation by the proteasome .
Common Reagents and Conditions
The common reagents involved in the degradation process include the PROTAC compound itself, the target protein (tubulin), and the E3 ubiquitin ligase. The conditions typically involve physiological pH and temperature, as these reactions occur within living cells .
Major Products Formed
The major product formed from the reaction involving this compound is ubiquitinated tubulin, which is subsequently degraded by the proteasome into smaller peptides .
Applications De Recherche Scientifique
PROTAC tubulin-Degrader-1 has several scientific research applications:
Mécanisme D'action
PROTAC tubulin-Degrader-1 exerts its effects by recruiting an E3 ubiquitin ligase to tubulin, leading to the ubiquitination and subsequent degradation of tubulin by the proteasome. This process disrupts the microtubule network within cells, inhibiting cell division and inducing cell death . The molecular targets involved include tubulin and the E3 ubiquitin ligase, while the pathways affected include the ubiquitin-proteasome system .
Comparaison Avec Des Composés Similaires
Similar Compounds
PROTAC tubulin-IN-1: Another tubulin-targeting PROTAC with similar antitumor activity.
Uniqueness
PROTAC tubulin-Degrader-1 is unique in its specific targeting of tubulin for degradation, which distinguishes it from other tubulin inhibitors that merely block tubulin function without degrading the protein. This degradation mechanism offers a more effective approach to disrupting tubulin function and inhibiting cancer cell proliferation .
Propriétés
Formule moléculaire |
C35H35N3O10 |
|---|---|
Poids moléculaire |
657.7 g/mol |
Nom IUPAC |
[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 4-[3-(4-amino-1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]butanoate |
InChI |
InChI=1S/C35H35N3O10/c1-44-25-14-12-20(10-11-21-18-27(45-2)32(47-4)28(19-21)46-3)17-26(25)48-30(40)9-6-16-37-29(39)15-13-24(34(37)42)38-33(41)22-7-5-8-23(36)31(22)35(38)43/h5,7-8,10-12,14,17-19,24H,6,9,13,15-16,36H2,1-4H3/b11-10- |
Clé InChI |
GIQODPMFMFJXTJ-KHPPLWFESA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OC(=O)CCCN3C(=O)CCC(C3=O)N4C(=O)C5=C(C4=O)C(=CC=C5)N |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OC(=O)CCCN3C(=O)CCC(C3=O)N4C(=O)C5=C(C4=O)C(=CC=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


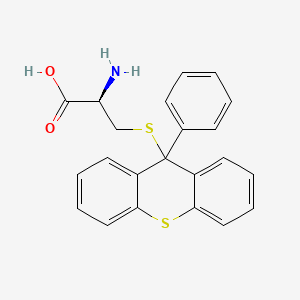
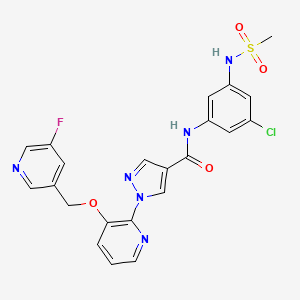
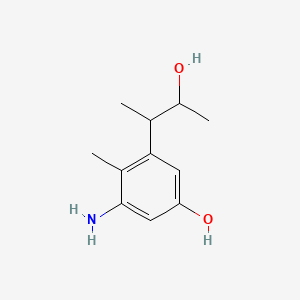

![Trisodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12367772.png)
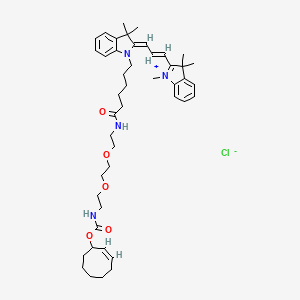
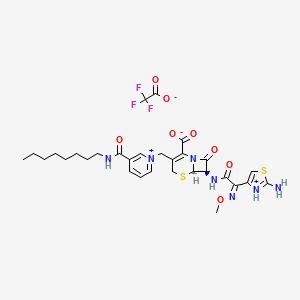
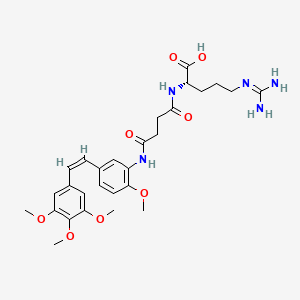
![3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one](/img/structure/B12367783.png)
![3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12367790.png)
